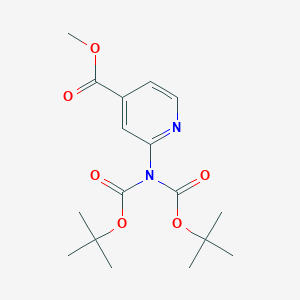
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate
描述
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is a chemical compound with the molecular formula C17H24N2O6. It is a derivative of isonicotinic acid and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
属性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)12-10-11(8-9-18-12)13(20)23-7/h8-10H,1-7H3 |
InChI 键 |
CHGZSIXDOHYHRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)C(=O)OC)C(=O)OC(C)(C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate typically involves the reaction of methyl 2-aminonicotinate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out in an anhydrous solvent like acetonitrile (MeCN) at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields the free amine.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
N-Oxides: Oxidation of the nitrogen atoms yields N-oxides.
科学研究应用
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is primarily related to its role as a synthetic intermediate. The Boc protecting groups provide stability to the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate: Similar in structure but with an acrylate group instead of an isonicotinate group.
Methyl 2-(tert-butoxycarbonyl)isonicotinate: Contains only one Boc protecting group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A related compound with similar Boc protection but different core structure.
Uniqueness
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in pharmaceutical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


